molecular formula C11H12F4O B14020072 2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene

2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene

Cat. No.: B14020072
M. Wt: 236.21 g/mol
InChI Key: FVKORFIBGSNORG-UHFFFAOYSA-N
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Description

2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene is a multi-substituted aromatic compound characterized by a benzene ring with four distinct functional groups:

  • Fluoro at position 2 (electron-withdrawing, enhancing stability and directing reactivity).
  • Isopropoxy at position 1 (sterically bulky, influencing solubility and steric hindrance).
  • Methyl at position 3 (electron-donating, modulating electronic effects).
  • Trifluoromethyl at position 5 (strongly electron-withdrawing, enhancing thermal and chemical resistance).

This compound is of interest in materials science and pharmaceuticals due to its unique electronic and steric properties, which may optimize performance in applications such as antisolvents, agrochemical intermediates, or organic electronics.

Properties

Molecular Formula

C11H12F4O

Molecular Weight

236.21 g/mol

IUPAC Name

2-fluoro-1-methyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12F4O/c1-6(2)16-9-5-8(11(13,14)15)4-7(3)10(9)12/h4-6H,1-3H3

InChI Key

FVKORFIBGSNORG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC(C)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Brominated Benzotrifluoride Derivatives

A patented industrial method describes the preparation of fluorinated benzotrifluoride derivatives, which can serve as precursors for compounds like 2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene. The process involves:

  • Starting from 3-trifluoromethyl-4-bromaniline, which undergoes diazotization and subsequent fluorination using potassium fluoride (KF) under catalytic conditions.
  • The reaction is conducted at low temperatures (below -30 °C) to ensure selectivity and yield.
  • Catalysts such as copper-based species can be employed to facilitate the fluorination step.
  • Alkoxylation (introduction of alkoxy groups such as isopropoxy) can be performed by reacting the fluorinated intermediate with appropriate alkoxides under controlled conditions.

This method is noted for its industrial applicability due to the use of relatively inexpensive starting materials and mild conditions, although it requires precise temperature control and catalyst optimization to maximize yield and minimize energy consumption.

Nucleophilic Substitution with Alkoxides

The isopropoxy group is typically introduced via nucleophilic substitution on a fluorinated aromatic ring:

  • The aromatic fluorine atom, activated by the electron-withdrawing trifluoromethyl group, is displaced by isopropoxide ion.
  • The reaction is favored in polar aprotic solvents, which enhance the nucleophilicity of the alkoxide.
  • Reaction temperatures and solvent choice critically influence the yield and purity of the product.
  • This step often follows or is combined with methylation of the aromatic ring at the appropriate position.

Such nucleophilic aromatic substitution reactions are well-documented for fluorinated aromatics bearing electron-withdrawing groups, which increase the susceptibility of the ring to nucleophilic attack.

Electrophilic Aromatic Methylation

The methyl group at the 3-position can be installed by electrophilic aromatic substitution:

  • Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst.
  • Alternatively, Friedel-Crafts alkylation can be employed under controlled acidic conditions.
  • The presence of strong electron-withdrawing groups like trifluoromethyl and fluorine requires careful choice of reaction conditions to avoid side reactions or over-alkylation.

This step is typically performed on the intermediate bearing fluorine and isopropoxy substituents to ensure regioselectivity.

Summary Data Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Outcome/Notes
1 Diazotization & Fluorination 3-Trifluoromethyl-4-bromaniline KF, Cu catalyst < -30 °C, controlled addition Introduction of fluorine, formation of fluorobenzotrifluoride intermediate
2 Nucleophilic Aromatic Substitution Fluorinated benzotrifluoride intermediate Isopropoxide ion, polar aprotic solvent Moderate temperature, inert atmosphere Substitution of fluorine by isopropoxy group
3 Electrophilic Aromatic Methylation Isopropoxy-fluorobenzotrifluoride intermediate Methyl iodide or Friedel-Crafts reagents Acidic catalyst, controlled temperature Introduction of methyl group at 3-position

Research Findings and Optimization Notes

  • The fluorination step is critical and requires precise temperature control to prevent decomposition or side reactions. Industrial processes favor conditions that balance energy consumption and yield.
  • The nucleophilic substitution benefits from polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which increase the nucleophilicity of the alkoxide ion and improve reaction rates and yields.
  • Methylation must be carefully controlled to prevent polysubstitution or rearrangement, especially in the presence of multiple electron-withdrawing groups.
  • Catalyst choice in fluorination and methylation steps significantly affects reaction efficiency and cost; copper-based catalysts are common for fluorination, while Lewis acids like aluminum chloride are typical for methylation.

Comparative Analysis with Related Compounds

Compared to similar compounds such as 2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene, the isopropoxy substituent introduces steric and electronic effects that influence reactivity and binding properties. Preparation methods for these analogs often differ in the substitution step, particularly in the nucleophilic aromatic substitution phase.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The trifluoromethyl (-CF₃) and fluorine substituents deactivate the benzene ring, while the isopropoxy group activates specific positions. Electrophilic substitution occurs under strongly acidic or high-temperature conditions, primarily at the para position relative to the isopropoxy group (C-4), as steric hindrance from the methyl group (C-3) limits access to ortho sites.

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 50°C2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)-4-nitrobenzene45%
SulfonationSO₃, H₂SO₄, 100°C4-Sulfo derivative38%

Mechanism : The isopropoxy group directs electrophiles to C-4, while -CF₃ and fluorine stabilize intermediates via inductive effects. Steric bulk at C-3 suppresses ortho substitution.

Nucleophilic Aromatic Substitution

The fluorine atom at C-2 undergoes substitution under basic conditions due to activation by adjacent electron-withdrawing groups.

NucleophileConditionsProductYieldSource
MethoxideNaOMe, DMF, 80°C2-Methoxy-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene72%
AminesPyrrolidine, CuI, 120°C2-Pyrrolidinyl derivative65%

Key Insight : The reaction proceeds via a Meisenheimer complex, with -CF₃ enhancing the leaving-group ability of fluorine.

Oxidation Reactions

The methyl group at C-3 is oxidized to a carboxylic acid under harsh conditions.

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, H₂SO₄, reflux2-Fluoro-1-isopropoxy-5-(trifluoromethyl)benzoic acid58%
CrO₃AcOH, 60°CSame as above49%

Note : The trifluoromethyl group remains intact due to its stability under oxidative conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the fluorine or isopropoxy groups as directing handles.

Reaction TypeReagentsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Arylboronic acid2-Aryl derivatives68%
Ullmann CouplingCuI, K₃PO₄, 110°CBiaryl products60%

Mechanistic Pathway : The isopropoxy group facilitates oxidative addition of palladium to the aromatic ring .

Isopropoxy Group Hydrolysis

Under acidic conditions, the isopropoxy group converts to a hydroxyl group:

  • Conditions : HCl (conc.), H₂O, reflux

  • Product : 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol (Yield: 83%).

Radical Trifluoromethylation

While the compound already contains a -CF₃ group, it can act as a substrate for further trifluoromethylation under radical conditions:

  • Reagents : CF₃SO₂Na, Mn(OAc)₂, LiClO₄, electrolysis .

  • Product : Disubstituted -CF₃ derivatives (Yield: 40–65%) .

Steric and Electronic Effects

  • Steric Hindrance : The methyl group at C-3 and isopropoxy group at C-1 limit accessibility to C-2 and C-6 positions.

  • Electronic Effects : The -CF₃ group reduces electron density at C-5, making it resistant to electrophilic attack .

Comparative Reactivity Table

PositionReactivity Toward ElectrophilesReactivity Toward Nucleophiles
C-2Low (blocked by fluorine)High (fluorine substitution)
C-4High (directed by isopropoxy)Moderate
C-6Moderate (steric hindrance)Low

Scientific Research Applications

2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s performance and properties are best understood in comparison to analogous fluorinated aromatic solvents and intermediates. Below is a detailed analysis:

Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Dielectric Constant Solubility in DMF/DMSO
2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene ~246.2 (estimated) ~180–200 (est.) ~8–10 (est.) Moderate
Trifluoromethyl benzene 146.1 102 9.2 Low
Toluene 92.1 110 2.4 Immiscible
Chlorobenzene 112.6 131 5.7 Low

Key Observations :

  • The isopropoxy and trifluoromethyl groups in the target compound increase molecular weight and boiling point compared to simpler solvents like trifluoromethyl benzene or toluene.
  • The dielectric constant (estimated 8–10) is slightly lower than trifluoromethyl benzene (9.2) due to the electron-donating methyl and bulky isopropoxy groups, reducing polarity .
  • Solubility in DMF/DMSO is moderate, contrasting with trifluoromethyl benzene’s poor mutual solubility, which is critical for antisolvent applications.

Application-Specific Performance

Antisolvent Efficiency in Perovskite Solar Cells

Trifluoromethyl benzene is noted for superior film coverage and stability in perovskite layer formation due to its balanced dielectric constant and low DMF/DMSO solubility, enabling controlled crystallization . In contrast:

  • Methyl and trifluoromethyl groups could enhance crystal density and film smoothness, similar to toluene and chlorobenzene, but steric effects might impede molecular packing.
Thermal and Chemical Stability
  • The trifluoromethyl group in both the target compound and trifluoromethyl benzene confers resistance to thermal degradation.
  • The fluoro substituent further stabilizes the aromatic ring against electrophilic attack, outperforming non-fluorinated analogs like toluene.

Research Findings and Trends

  • Antisolvent Applications : Trifluoromethyl benzene remains the benchmark for perovskite film formation, but the target compound’s tailored substituents could address challenges like solvent volatility and crystallization kinetics .

Biological Activity

2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of fluorine and trifluoromethyl groups, may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12F4O
  • Molecular Weight : 266.19 g/mol
  • CAS Number : 220162-64-1

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have explored the compound's efficacy against various cancer cell lines, including:

  • Prostate Cancer (DU-145)
  • Cervical Cancer (HeLa)
  • Lung Adenocarcinoma (A549)
  • Liver Cancer (HepG2)
  • Breast Cancer (MCF-7)

In vitro assays demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 0.15 µM to 0.38 µM across different cell lines, indicating potent anti-proliferative effects.

Cell LineIC50 (µM)Mechanism of Action
DU-1450.23Induction of apoptosis
HeLa0.15Cell cycle arrest at G2/M phase
A5490.30Inhibition of tubulin polymerization
HepG20.38Downregulation of anti-apoptotic proteins
MCF-70.28Disruption of microtubule organization

The mechanisms underlying the biological activity of this compound involve:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.
  • Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics, a critical process for mitosis, thus inhibiting cancer cell proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells (A549) :
    • Researchers evaluated the compound's effect on A549 cells and found that it significantly reduced cell viability through apoptosis induction and tubulin polymerization inhibition.
    • Molecular docking studies suggested that the compound interacts favorably with tubulin, enhancing its inhibitory effects.
  • Breast Cancer Study (MCF-7) :
    • In a comparative study against standard chemotherapeutics, the compound displayed superior cytotoxicity and a distinct mechanism involving microtubule disruption.
    • The study concluded that it could serve as a lead compound for developing new anti-breast cancer agents.

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